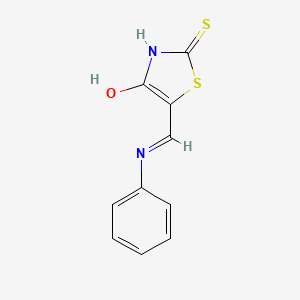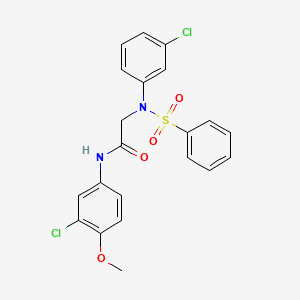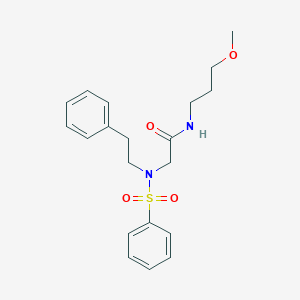![molecular formula C14H8ClF3INO B5061190 N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B5061190.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide, also known as CTTB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CTTB belongs to the class of benzamide derivatives and has been found to possess various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Inhibition of COX-2 can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been found to have various biochemical and physiological effects. It has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has also been found to inhibit the activity of various enzymes, including HDACs and COX-2. In vivo studies have shown that N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide can reduce tumor growth in animal models of cancer. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been found to reduce inflammation and pain in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide is its broad range of biological activities, which makes it a versatile compound for scientific research. N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been found to exhibit anticancer, anti-inflammatory, and antiviral activities, making it a useful tool for studying these biological processes. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been shown to be effective in animal models of cancer and inflammation, indicating its potential as a therapeutic agent. However, one limitation of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide is its relatively low solubility in aqueous solutions, which can make it challenging to work with in some experimental setups.
Zukünftige Richtungen
There are several future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide. One area of interest is the development of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide-based therapies for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosing and administration of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide in these contexts. Additionally, the mechanisms of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide need to be further elucidated to fully understand its biological effects. Another area of interest is the development of new synthetic methods for N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide that can improve the yield and purity of the compound. Finally, the potential of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide as a tool for studying biological processes, such as gene expression and cell differentiation, should be further explored.
Synthesemethoden
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide involves several steps, including the reaction of 4-iodoaniline with 4-chloro-2-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been found to possess anti-inflammatory properties, which can be useful in treating inflammatory diseases such as arthritis. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been found to exhibit antiviral activity against several viruses, including the influenza virus.
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3INO/c15-9-3-6-12(11(7-9)14(16,17)18)20-13(21)8-1-4-10(19)5-2-8/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPUOSFYYOVPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5061123.png)
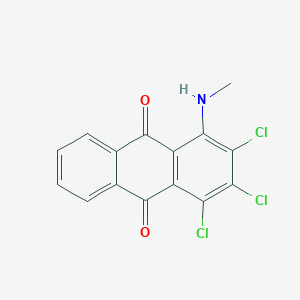
![2-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane](/img/structure/B5061133.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(cyclopropylmethyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B5061136.png)
![N-[4-(cyanomethyl)phenyl]-N'-phenylurea](/img/structure/B5061146.png)
![N-(3,5-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5061148.png)
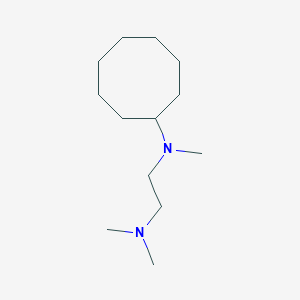
![6-(4-cyclopentyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5061158.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5061162.png)
![N~1~-(2,6-diethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5061170.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5061188.png)
